molecular formula C16H15N5OS B2580299 N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 131945-11-4

N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Cat. No.: B2580299
CAS No.: 131945-11-4
M. Wt: 325.39
InChI Key: ZASYAMGRYVNWAJ-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a synthetic organic compound characterized by its unique pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea stands out due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core, which can significantly influence its biological activity and chemical reactivity. The presence of both benzoyl and thiourea groups provides unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-9-8-10(2)17-13-12(9)14(21-20-13)18-16(23)19-15(22)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,17,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASYAMGRYVNWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329573
Record name N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131945-11-4
Record name N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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